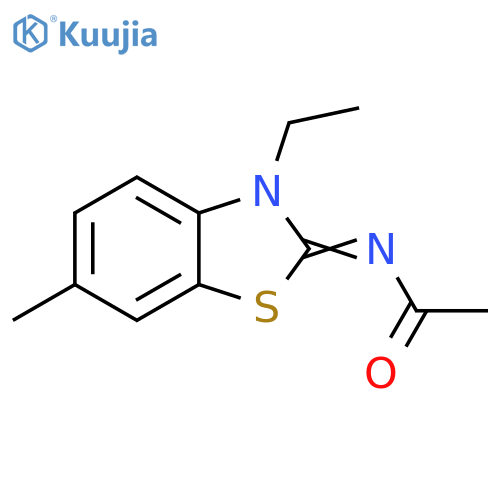

Cas no 865544-56-5 (N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)

N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamideは、特異な構造を持つ有機化合物であり、ベンゾチアゾール骨格とアセトアミド基が結合した特徴的な分子です。この化合物は、高い安定性と選択的反応性を示し、医薬品中間体や機能性材料の合成において有用な中間体としての潜在性を有しています。特に、その剛直な構造と電子供与性・受容性のバランスにより、有機電子材料や光機能性分子の開発において注目されています。また、結晶性が良好であるため、X線結晶構造解析による分子設計の最適化が可能です。

865544-56-5 structure

商品名:N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide

CAS番号:865544-56-5

MF:C12H14N2OS

メガワット:234.317361354828

CID:6450817

N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide 化学的及び物理的性質

名前と識別子

-

- N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide

- Acetamide, N-(3-ethyl-6-methyl-2(3H)-benzothiazolylidene)-

-

- インチ: 1S/C12H14N2OS/c1-4-14-10-6-5-8(2)7-11(10)16-12(14)13-9(3)15/h5-7H,4H2,1-3H3

- InChIKey: NKDIFCIOEWNOLQ-UHFFFAOYSA-N

- ほほえんだ: C(N=C1N(CC)C2=CC=C(C)C=C2S1)(=O)C

N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1381-0557-2μmol |

N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |

865544-56-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1381-0557-4mg |

N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |

865544-56-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1381-0557-20μmol |

N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |

865544-56-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1381-0557-15mg |

N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |

865544-56-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1381-0557-50mg |

N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |

865544-56-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1381-0557-40mg |

N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |

865544-56-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1381-0557-10μmol |

N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |

865544-56-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1381-0557-3mg |

N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |

865544-56-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1381-0557-5mg |

N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |

865544-56-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1381-0557-5μmol |

N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |

865544-56-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

865544-56-5 (N-(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide) 関連製品

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量